1-(3,4-dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
CAS No.: 1005295-51-1
Cat. No.: VC7263730
Molecular Formula: C23H25N7O3S
Molecular Weight: 479.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005295-51-1 |
|---|---|
| Molecular Formula | C23H25N7O3S |
| Molecular Weight | 479.56 |
| IUPAC Name | 7-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C23H25N7O3S/c1-16-7-8-20(13-17(16)2)34(31,32)29-11-9-28(10-12-29)22-21-23(25-15-24-22)30(27-26-21)18-5-4-6-19(14-18)33-3/h4-8,13-15H,9-12H2,1-3H3 |
| Standard InChI Key | BKRHWTUQFFOAQH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 7-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine, reflects its three primary components:
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A piperazine ring substituted at the 1-position with a 3,4-dimethylbenzenesulfonyl group.
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A triazolo[4,5-d]pyrimidine scaffold linked to the piperazine’s 4-position.
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A 3-methoxyphenyl substituent at the triazole’s 3-position .
Its molecular formula, C₂₃H₂₅N₇O₃S, corresponds to a molecular weight of 479.56 g/mol (Table 1) .
Table 1: Key Identifiers of the Compound
| Property | Value |
|---|---|
| CAS No. | 1005295-51-1 |
| Molecular Formula | C₂₃H₂₅N₇O₃S |
| Molecular Weight | 479.56 g/mol |
| IUPAC Name | 7-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)C |
| InChIKey | BKRHWTUQFFOAQH-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Synthetic Strategy
The synthesis of this compound likely follows a multi-step sequence common to triazolopyrimidine-piperazine hybrids (Figure 1) :
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Piperazine Functionalization: A 3,4-dimethylbenzenesulfonyl group is introduced to piperazine via sulfonylation.
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Triazolopyrimidine Assembly: Cyclocondensation of a pyrimidine precursor with azides forms the triazolo[4,5-d]pyrimidine core.
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Coupling Reactions: The triazolopyrimidine is linked to the sulfonylated piperazine through nucleophilic substitution at the 7-position.
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Aryl Substitution: A 3-methoxyphenyl group is introduced at the triazole’s 3-position via Suzuki-Miyaura coupling or direct arylation .
Figure 1: Hypothesized Synthesis Pathway
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Sulfonylation:
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Triazolopyrimidine Formation:
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Coupling:
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Arylation:
Physicochemical and Computational Properties
Solubility and Lipophilicity
The compound’s solubility remains unquantified, but its XLogP3-AA value of 3.2 predicts moderate lipophilicity, favoring membrane permeability (Table 2) . The sulfonamide and triazole groups may enhance aqueous solubility through hydrogen bonding, counterbalanced by the aromatic moieties.
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 9 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 118 Ų |
Pharmacokinetic Predictions
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Absorption: High gastrointestinal absorption likely due to moderate logP and molecular weight <500 Da.
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Blood-Brain Barrier Penetration: Unlikely, given the polar sulfonamide group.
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CYP450 Interactions: The triazole and methoxyphenyl groups may inhibit CYP3A4 or CYP2D6 isozymes .
Research Gaps and Future Directions
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Experimental Validation: No in vitro or in vivo data exists for this compound. Priority studies should assess its kinase inhibitory activity (e.g., against EGFR or VEGFR2) and cytotoxicity profiles.
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SAR Optimization: Modifying the methoxy group’s position or replacing the sulfonamide with carboxamide could enhance potency.
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Formulation Studies: The compound’s solubility limitations necessitate prodrug strategies or nanoformulations.
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